1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine
CAS No.: 893727-64-5
Cat. No.: VC6583957
Molecular Formula: C9H16N4O2S
Molecular Weight: 244.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893727-64-5 |
|---|---|
| Molecular Formula | C9H16N4O2S |
| Molecular Weight | 244.31 |
| IUPAC Name | 1-(1,2-dimethylimidazol-4-yl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C9H16N4O2S/c1-8-11-9(7-12(8)2)16(14,15)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 |
| Standard InChI Key | ZRHCFFKAPVSHBU-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CN1C)S(=O)(=O)N2CCNCC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises two primary subunits: a 1,2-dimethyl-1H-imidazole ring and a piperazine moiety connected by a sulfonyl (-SO₂-) bridge. The imidazole ring is substituted with methyl groups at positions 1 and 2, conferring steric and electronic modifications that influence reactivity and intermolecular interactions . The piperazine ring, a six-membered diamine, adopts a chair conformation in its unprotonated state, with the sulfonyl group occupying one nitrogen atom.
Molecular Formula and Weight
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Empirical Formula: C₉H₁₅N₅O₂S
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Molecular Weight: 257.32 g/mol
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IUPAC Name: 1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine .
Spectroscopic Signatures
Key spectral data for structural elucidation include:
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via nucleophilic substitution between 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and piperazine under basic conditions:
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Reaction Scheme:
Yields typically range from 65–75% after purification by column chromatography .
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Optimization Parameters:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Moderate (12–15 mg/mL at pH 7.4) due to the sulfonyl group’s polarity.
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Lipophilicity: LogP ≈ 1.2, indicating balanced hydrophilicity-lipophilicity for membrane permeability .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments via sulfonyl bond cleavage .
Acid-Base Behavior
The piperazine nitrogens exhibit basicity with pKa values of 9.1 (proximal to sulfonyl) and 5.8 (distal), enabling protonation under physiological conditions .
Biological and Pharmacological Insights
Mechanistically, sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Applications and Future Directions
Pharmaceutical Development
This compound serves as a precursor for:
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Antimicrobial agents: Hybrid derivatives with fluoroquinolones or β-lactams.
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Kinase inhibitors: Modifications targeting ATP-binding pockets .
Research Priorities
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Structure-Activity Relationship (SAR): Systematic variation of imidazole substituents.
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In vivo Pharmacokinetics: Absorption, distribution, and metabolite profiling.
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